Chiral Purity and Enantiomeric Differentiation: L-Glutamate Dibenzyl Ester Tosylate vs. D-Enantiomer
Dibenzyl L-glutamate tosylate (CAS 2791-84-6) exhibits an optical rotation of +7.2° (c=1 in EtOH) . Its D-enantiomer counterpart, D-Glutamic acid dibenzyl ester 4-toluenesulfonate (CAS 19898-41-0), exhibits an optical rotation of −7.5° ± 1° (c=1 in MeOH) under comparable measurement conditions .
| Evidence Dimension | Specific optical rotation ([α]D) |
|---|---|
| Target Compound Data | +7.2° (c=1 in EtOH) |
| Comparator Or Baseline | D-Enantiomer (CAS 19898-41-0): −7.5° ± 1° (c=1 in MeOH) |
| Quantified Difference | Opposite sign and magnitude difference of ~14.7° absolute |
| Conditions | Polarimetry at 20°C; target compound measured in ethanol, comparator in methanol |
Why This Matters
Procurement of the correct enantiomer is critical for asymmetric synthesis; substituting with the D-enantiomer yields stereochemically inverted products that are biologically inactive or pharmacologically divergent.
